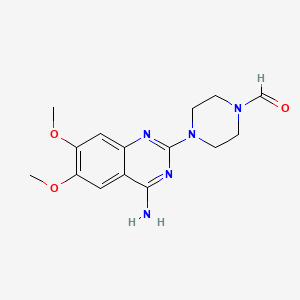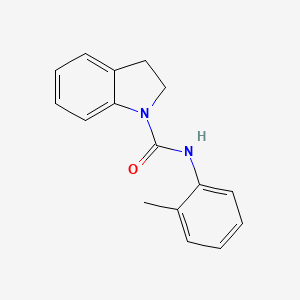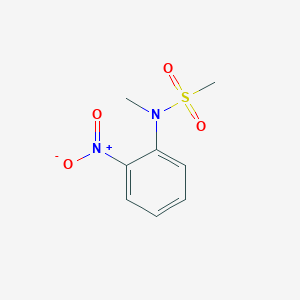
Destetrahydrofuranyl terazosin
Übersicht
Beschreibung
Destetrahydrofuranyl terazosin is a derivative of terazosin . Terazosin is an alpha-1 adrenergic antagonist used in the treatment of symptomatic benign prostatic hyperplasia and management of hypertension . It blocks adrenaline’s action on alpha-1 adrenergic receptors, causing relaxation of smooth muscle in blood vessels and the prostate .
Synthesis Analysis
While specific synthesis details for this compound were not found, studies have been conducted on the structure characterization of terazosin using mass spectrometry and thermal analyses techniques .Molecular Structure Analysis
Terazosin has a molecular formula of C19H25N5O4 . The molecular structure of terazosin has been studied using semi-empirical molecular orbital (MO) calculations .Chemical Reactions Analysis
The fragmentation decomposition pathways of terazosin have been investigated using mass spectrometry (MS) and thermal analyses (TA), and confirmed by semi-empirical molecular orbital (MO) calculation .Physical and Chemical Properties Analysis
Terazosin has a molecular weight of 387.4329 . The physical and chemical properties of terazosin have been studied using mass spectrometry and thermal analyses techniques .Wissenschaftliche Forschungsanwendungen
Application in Urinary Sphincter Function
Terazosin, a selective alpha-1 blocker, has been studied for its effectiveness in treating bladder outlet obstruction in spinal cord injured patients. It was found to have no significant effect on external sphincter function and did not relieve functional obstruction caused by detrusor-external sphincter dyssynergia (DESD) (Chancellor, Erhard, & Rivas, 1993).
Effect on Central Nervous System and Behavior
Research on mice indicates that central alpha 1-noradrenergic neurotransmission, which can be blocked by terazosin, is required for behavioral activation in response to environmental changes. Terazosin was found to inhibit motor activity and catalepsy, suggesting its impact on sensorimotor and motivational processes (Stone, Zhang, Rosengarten, Yeretsian, & Quartermain, 1999).
Pharmacodynamic and Pharmacokinetic Properties
Terazosin's pharmacodynamic profile is similar to prazosin, but with a longer duration of action. It significantly reduces blood pressure in patients with mild to moderate essential hypertension. Its absorption is more complete and predictable than prazosin, facilitating dose titration (Titmarsh & Monk, 1987).
Use in Nonbacterial Prostatitis/Prostatodynia
A trial on terazosin's use in nonbacterial prostatitis/prostatodynia indicated its effectiveness in treatment. A new symptom score index developed for prostatitis showed that terazosin can effectively treat patients with this condition (Neal & Moon, 1994).
Analytical Methods for Terazosin Determination
Various analytical methods have been developed for determining terazosin in different matrices. Techniques such as spectrophotometry, TLC, HPTLC, HPLC, and electroanalytical methods are used, providing insights into the drug's presence and quantity in various samples (Shrivastava, 2013).
Synthesis of Terazosin
The synthesis process of terazosin hydrochloride involves the condensation of specific compounds through several steps, yielding the final product (Li-Xia Jing, 1998).
Pharmacokinetics and Effect on Adverse Events
The pharmacokinetics of terazosin show a linear relationship between dose and plasma levels. Its safety profile and potentially favorable lipid effect make it an appropriate choice for antihypertensive therapy. Adverse events after administration are usually minor and not age-related (Somberg, Achari, & Laddu, 1991).
Wirkmechanismus
Target of Action
Destetrahydrofuranyl terazosin, also known as terazosin, is a quinazoline derivative alpha-1-selective adrenergic blocking agent . Its primary targets are the alpha-1-adrenoceptors . These receptors are found in various tissues throughout the body, but they play a crucial role in the smooth muscle of blood vessels and the prostate .
Mode of Action
Terazosin interacts with its targets by selectively blocking the alpha-1-adrenoceptors . This inhibition results in the relaxation of smooth muscle in blood vessels and the prostate . The blocking of these receptors leads to a decrease in arterial tone, which in turn lowers blood pressure and improves urinary flow .
Biochemical Pathways
The action of terazosin affects several biochemical pathways. One of the key pathways influenced by terazosin is the MST1-Foxo3a signaling pathway . By inhibiting this pathway, terazosin enhances mitophagy and alleviates β-cell dysfunction in the context of non-alcoholic fatty pancreas disease (NAFPD) .
Pharmacokinetics
Terazosin exhibits rapid and complete absorption following oral administration . It undergoes extensive hepatic metabolism, and the major route of elimination is via the biliary tract . Small amounts of terazosin are excreted in the urine . The plasma and renal clearances are 80 and 10 ml per minute, respectively . The mean beta-phase half-life is approximately 12 hours . These pharmacokinetic properties impact the bioavailability of terazosin, allowing it to effectively exert its therapeutic effects.
Result of Action
The action of terazosin leads to several molecular and cellular effects. By blocking the alpha-1-adrenoceptors, terazosin causes relaxation of smooth muscle in blood vessels and the prostate, leading to a decrease in blood pressure and an improvement in urinary flow . In the context of NAFPD, terazosin enhances mitophagy and alleviates β-cell dysfunction by suppressing the MST1-Foxo3a signaling pathway .
Action Environment
The action, efficacy, and stability of terazosin can be influenced by various environmental factors. For instance, the presence of food can delay the time to peak plasma concentration by about 40 minutes . . More research is needed to fully understand how other environmental factors may influence the action of terazosin.
Safety and Hazards
Terazosin may cause dizziness or fainting, especially when you first start taking it or when you start taking it again . It is recommended to take this medication only at bedtime if it causes you to feel light-headed . Terazosin can affect your pupils during cataract surgery . It is not known whether terazosin will harm an unborn baby or if it passes into breast milk .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazine-1-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3/c1-22-12-7-10-11(8-13(12)23-2)17-15(18-14(10)16)20-5-3-19(9-21)4-6-20/h7-9H,3-6H2,1-2H3,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYWLXJIJCXEGCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C=O)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901162705 | |
| Record name | 4-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901162705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102714-74-9 | |
| Record name | 4-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102714-74-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Destetrahydrofuranyl terazosin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102714749 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901162705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DESTETRAHYDROFURANYL TERAZOSIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/802P08HA53 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3'-(Benzyloxy)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B3060819.png)




![N-(4-bromophenyl)-2-[3,4-dihydro-1(2H)-quinolinyl]acetamide](/img/structure/B3060825.png)
![3-Phenyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3060829.png)



![4-Methyl-6-{[(4-nitrophenyl)methyl]sulfanyl}pyrimidine-2,5-diamine](/img/structure/B3060834.png)

